molecular formula C2H5NO2 B1338164 Glycine-13C2 CAS No. 67836-01-5

Glycine-13C2

Cat. No.: B1338164
CAS No.: 67836-01-5
M. Wt: 77.052 g/mol
InChI Key: DHMQDGOQFOQNFH-ZDOIIHCHSA-N
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Description

Glycine-13C2 is a stable isotope-labeled compound of glycine, where both carbon atoms in the glycine molecule are replaced with the carbon-13 isotope. This compound is represented by the molecular formula H2N13CH213CO2H and has a molecular weight of 77.05 g/mol . Glycine itself is the simplest amino acid and plays a crucial role in various biological processes. The isotopic labeling with carbon-13 makes this compound particularly useful in scientific research, especially in the fields of biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine-13C2 typically involves the incorporation of carbon-13 into the glycine molecule. One common method is the Strecker synthesis, which involves the reaction of formaldehyde-13C, ammonium chloride, and potassium cyanide-13C, followed by hydrolysis to yield this compound . The reaction conditions usually require a controlled environment to ensure the incorporation of the carbon-13 isotope.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as isotope exchange reactions and the use of specialized reactors to maintain the isotopic purity of the product .

Chemical Reactions Analysis

Types of Reactions

Glycine-13C2 undergoes various chemical reactions similar to those of natural glycine. These include:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkylating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include glyoxylate-13C2, aminoacetaldehyde-13C2, and various N-substituted glycine derivatives .

Scientific Research Applications

Metabolic Tracing

Glycine-13C2 as a Tracer:
this compound is widely used as a tracer in metabolic studies. Its incorporation into proteins and other biomolecules allows for the measurement of protein turnover rates and the investigation of metabolic pathways in vivo. Researchers utilize techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to analyze the distribution and dynamics of labeled glycine within biological systems .

Case Study: Protein Turnover Measurement
In a study examining protein metabolism in muscle tissues, this compound was administered to animal models. Subsequent analysis revealed insights into the rates of protein synthesis and degradation, demonstrating how isotopic labeling can elucidate metabolic fluxes in real-time .

Structural Biology

Studying Protein Structure and Dynamics:
this compound is instrumental in structural biology, particularly in NMR spectroscopy studies where it aids in determining protein structures and conformational changes. The presence of the carbon isotope enhances the sensitivity and resolution of NMR signals, allowing for detailed structural analysis .

Data Table: NMR Applications of this compound

ApplicationTechnique UsedKey Findings
Protein Structure ElucidationNMR SpectroscopyDetailed structural insights into protein folding mechanisms.
Dynamics StudiesNMR Relaxation DispersionInsights into conformational flexibility of proteins under different conditions.

Neurobiology

Role in Neurotransmission:
Glycine serves as an inhibitory neurotransmitter in the central nervous system. The use of this compound has facilitated research into its role in synaptic transmission and neurophysiology. Studies indicate that glycine's interaction with receptors can influence various neurological conditions, including schizophrenia and neurodegenerative diseases .

Case Study: Neurotransmitter Dynamics
In experiments assessing neurotransmitter release, researchers administered this compound to neuronal cultures. The subsequent analysis revealed alterations in synaptic activity, providing insights into glycine's modulatory effects on neurotransmission .

Clinical Applications

Potential Therapeutic Uses:
Recent studies have highlighted glycine's anti-inflammatory properties and its potential role in treating metabolic disorders such as type 2 diabetes mellitus. This compound is employed to investigate how glycine influences insulin secretion and glucose metabolism .

Data Table: Glycine's Clinical Applications

ConditionMechanismResearch Findings
Type 2 DiabetesModulation of insulin secretionHigher circulating glycine levels correlate with improved glucose tolerance.
Inflammatory DisordersAnti-inflammatory pathwaysGlycine reduces pro-inflammatory cytokines in clinical settings.

Environmental Studies

Impact on Soil Microbial Communities:
this compound has been utilized to study the effects of amino acid amendments on soil microbial communities. Research indicates that introducing labeled glycine can alter microbial composition and function, providing insights into nutrient cycling within ecosystems .

Case Study: Soil Microbial Dynamics
In a controlled experiment, soil plots were treated with this compound to assess its impact on microbial diversity and activity. The results demonstrated significant shifts in microbial populations, highlighting the role of amino acids in soil health and fertility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that both carbon atoms are labeled with carbon-13, providing a comprehensive tool for studying the entire glycine molecule in various biochemical and physiological processes. This dual labeling allows for more accurate tracking and analysis in metabolic studies compared to single-labeled compounds .

Biological Activity

Glycine-13C2 is a stable isotope-labeled form of glycine, an amino acid that plays crucial roles in various biological processes, including protein synthesis, neurotransmission, and metabolic pathways. This article explores the biological activity of this compound, focusing on its metabolic functions, applications in research, and relevant case studies.

Metabolic Pathways Involving this compound

Glycine is integral to one-carbon metabolism, participating in the synthesis of nucleotides and the regeneration of methionine from homocysteine. This compound is particularly valuable in tracing these metabolic pathways due to its isotopic labeling.

Key Metabolic Processes

  • Decarboxylation : Glycine undergoes decarboxylation primarily through the glycine cleavage system (GCS), producing carbon dioxide and contributing to one-carbon unit generation.
  • One-Carbon Metabolism : The labeled carbon from this compound can be incorporated into various metabolites, including methylene tetrahydrofolate (methyleneTHF), which is crucial for nucleotide synthesis and methylation reactions .

Research Findings

Several studies have utilized this compound to investigate its metabolic fate and biological effects:

Study 1: Whole-Body Glycine Turnover

A study assessed the whole-body glycine flux using [1,2-13C2] glycine infusion. It was found that:

  • The rate of glycine decarboxylation accounted for approximately 22% of total glycine flux.
  • The infusion of [1,2-13C2] glycine led to a significantly higher glycine-to-CO2 flux compared to [1-13C] glycine, indicating enhanced metabolic activity .

Table 1: Glycine Metabolism Metrics

MetricValue
Total glycine flux96 ± 8 μmol·h−1·kg−1
Glycine-to-CO2 flux146 ± 37 μmol·h−1·kg−1
Contribution from GCS22 ± 3%

Study 2: Hepatic Metabolism

Another investigation examined the metabolism of [1,2-13C2] glycine in HepG2 cells (a human liver cancer cell line). The study aimed to quantify the production of oxalate and glycolate from glycine:

  • Results indicated that while some conversion occurred, it was not significant enough to affect urinary excretion levels of these metabolites .

Applications in Clinical Research

This compound has significant applications in clinical research, particularly in understanding metabolic disorders and nutritional biochemistry. Its isotopic labeling allows for precise tracking of metabolic pathways, aiding in the development of therapeutic strategies.

Case Study: Nutritional Impact on Liver Health

A clinical trial investigated the effects of weight reduction on liver biochemistry using stable isotope labeling techniques. Participants receiving [1,2-13C2] glycine showed improved liver function markers post-weight loss, demonstrating the potential utility of this compound in nutritional interventions for liver health .

Q & A

Basic Research Questions

Q. How can researchers experimentally validate the isotopic purity of Glycine-¹³C₂ in tracer studies?

Methodological Answer: Isotopic purity is critical for accurate metabolic tracing. Use gravimetrically prepared mixtures of natural glycine and Glycine-¹³C₂ to compare theoretical vs. experimental molar fractions via mass spectrometry. For example, Table 7 in and demonstrates that experimental molar fractions calculated using equation-based methods align with theoretical values above 0.7% enrichment. Below this threshold, spectral impurities (e.g., [a+H+] ions) introduce uncertainty, necessitating corrections during data processing .

Q. What experimental design considerations are essential for incorporating Glycine-¹³C₂ into metabolic flux analysis?

Methodological Answer:

  • Define the biological system (e.g., cell cultures, isolated mitochondria) and ensure isotopic steady-state conditions.
  • Use time-course sampling to track label incorporation via LC-MS or GC-MS.
  • Include negative controls (unlabeled glycine) to distinguish background noise.
  • Reference highlights the use of Glycine-¹³C₂ in mitochondrial glutathione uptake assays, where SLC25A39-knockout models validated transporter-specific uptake .

Q. How should researchers verify the synthesis and stability of Glycine-¹³C₂ derivatives in complex matrices?

Methodological Answer:

  • Employ nuclear magnetic resonance (NMR) to confirm ¹³C incorporation at specific positions (e.g., verifies ¹³C₂ labeling via molecular weight and isotopic purity data).
  • Test stability under experimental conditions (pH, temperature) using accelerated degradation studies.
  • Cross-validate with isotopic internal standards (e.g., Boc-Gly-OH-¹³C₂ in ) to ensure reproducibility .

Advanced Research Questions

Q. What statistical methods address discrepancies in low-abundance ¹³C enrichment detection for Glycine-¹³C₂?

Methodological Answer: Below 0.7% enrichment, spectral interference (e.g., [a+H+] ions in glycine mass clusters) introduces error. Mitigate this by:

  • Applying Bayesian statistical models to account for uncertainty in low-signal data.
  • Using high-resolution mass spectrometry (HRMS) to improve signal-to-noise ratios.
  • Referencing , where glucose-¹³C data showed higher accuracy due to purer mass clusters compared to glycine .

Q. How can Glycine-¹³C₂ be integrated with multi-omics approaches to study metabolic dysregulation?

Methodological Answer:

  • Combine isotopic tracing with transcriptomics/proteomics to link flux changes to gene expression (e.g., used Glycine-¹³C₂ in glutathione studies to correlate SLC25A39 expression with mitochondrial uptake).
  • Employ flux balance analysis (FBA) to model metabolic networks, using ¹³C labeling data as constraints.
  • Validate findings with genetic knockouts or pharmacological inhibitors .

Q. What methodologies optimize the use of Glycine-¹³C₂ as an internal standard in quantitative proteomics?

Methodological Answer:

  • Synthesize Glycine-¹³C₂ derivatives (e.g., Tiglyl Glycine-¹³C₂,15N in ) to match physicochemical properties of target analytes.
  • Spike labeled compounds into biological samples during extraction to correct for matrix effects.
  • Use parallel reaction monitoring (PRM) on MS platforms for precise quantification .

Q. How do researchers reconcile conflicting data on isotopic dilution effects in Glycine-¹³C₂ tracer studies?

Methodological Answer:

  • Quantify intracellular glycine pools via targeted metabolomics to assess dilution factors.
  • Apply isotope dilution equations (e.g., ’s equation (1)) to correct for natural abundance ¹³C.
  • Validate with kinetic modeling to distinguish tracer recycling from de novo synthesis .

Q. Methodological Tables

Table 1: Key Considerations for Detecting Low ¹³C Enrichment in Glycine (Adapted from )

ParameterGlycine-¹³C₂Glucose-¹³C
Minimum Detectable Enrichment0.7%0.07%
Major Interference[a+H+] ionsNone
Recommended CorrectionBayesian modelsN/A

Table 2: Applications of Glycine-¹³C₂ in Metabolic Studies (Summarized from )

ApplicationMethodological Insight
Mitochondrial GSH UptakeSLC25A39-dependent transport validated via ¹³C₂-labeled GSH
Metabolic Disorder ModelsQuantify glycine flux in inborn errors of metabolism using tracer kinetics

Properties

IUPAC Name

2-aminoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHMQDGOQFOQNFH-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10514663
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.052 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67836-01-5
Record name (~13~C_2_)Glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10514663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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